Product packaging for Orientalol F(Cat. No.:)

Orientalol F

Cat. No.: B1250445
M. Wt: 236.35 g/mol
InChI Key: OPAPNRSNRRMTSU-FAAHXZRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orientalol F is a naturally occurring epoxyguaiane-type sesquiterpene, initially isolated from the medicinal plant Alisma orientalis . This compound features a complex and highly functionalized 7,10-epoxyguaiane core structure, which is a key structural motif shared with several other biologically active natural products, such as englerin A . Its intricate polycyclic architecture and defined stereocenters make it a compelling target for synthetic organic chemistry and a valuable intermediate for probing broader families of terpenoids . The primary research value of this compound lies in its role as a flagship molecule for method development in total synthesis. It serves as a benchmark for validating new synthetic strategies, particularly those involving gold-catalyzed cascade reactions and chemoenzymatic approaches . Advanced synthetic routes have been established, including a concise chemoenzymatic synthesis that utilizes a engineered sesquiterpene cyclase to construct the core guaiane skeleton in E. coli , followed by selective chemical functionalization to produce this compound . These efficient synthetic pathways are crucial, as they provide access to quantities of the compound sufficient for biological evaluation, overcoming the limitation of its low natural abundance . While detailed biological mechanisms and specific cellular targets of this compound are an active area of investigation, its structural similarity to englerin A—a potent and selective inhibitor of renal cancer cell growth—suggests significant potential for future pharmacological studies . Researchers utilize this compound as a key intermediate in the collective synthesis of related natural products, enabling the exploration of structure-activity relationships within this family of sesquiterpenoids . This compound is presented for research applications only, including synthetic chemistry method development, natural product synthesis, and preliminary pharmacological investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B1250445 Orientalol F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(1R,2R,7S,8R)-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undec-5-en-7-ol

InChI

InChI=1S/C15H24O2/c1-9(2)15-8-7-14(4,17-15)11-6-5-10(3)12(11)13(15)16/h9,11,13,16H,5-8H2,1-4H3/t11-,13+,14-,15-/m1/s1

InChI Key

OPAPNRSNRRMTSU-FAAHXZRKSA-N

Isomeric SMILES

CC1=C2[C@@H](CC1)[C@]3(CC[C@@]([C@H]2O)(O3)C(C)C)C

Canonical SMILES

CC1=C2C(CC1)C3(CCC(C2O)(O3)C(C)C)C

Synonyms

orientalol F

Origin of Product

United States

Biosynthetic Pathways and Engineering of Orientalol F

Putative Biosynthetic Precursors and Early-Stage Isoprenoid Pathways

The biosynthesis of all isoprenoids, including sesquiterpenes like orientalol F, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Living organisms utilize two primary pathways to generate IPP and DMAPP: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govresearchgate.net The MVA pathway is typically found in the cytosol of eukaryotes, archaea, and some bacteria, while the MEP pathway operates in the plastids of plants and algae, as well as in most bacteria. nih.govresearchgate.net

The synthesis of the direct precursor to sesquiterpenes, farnesyl pyrophosphate (FPP), is achieved through the sequential condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by FPP synthase. FPP, a 15-carbon isoprenoid, serves as the branching point for the biosynthesis of a vast array of sesquiterpenes. nih.gov

Enzymatic Transformations and Catalytic Mechanisms in this compound Biosynthesis

The formation of the characteristic guaiane (B1240927) skeleton of this compound from the linear precursor FPP is a complex process initiated by a class of enzymes known as sesquiterpene cyclases (STCs). nih.gov These enzymes catalyze the intricate cyclization cascade of FPP. The mechanism involves the initial ionization of the diphosphate group from FPP to generate a farnesyl cation. This is followed by a series of intramolecular electrophilic additions, rearrangements, and cyclizations to form the bicyclic core. nih.gov

While the specific enzymes responsible for the complete biosynthesis of this compound in nature are not fully identified, research has successfully utilized a fungal sesquiterpene cyclase, STC5 from Fusarium fujikuroi, in a synthetic biology context to produce guaian-6,10(14)-diene, a key intermediate with the correct stereochemistry for the synthesis of this compound. nih.govacs.org Subsequent chemical steps are then required to convert this microbially produced intermediate into (+)-orientalol F. nih.govacs.org This chemoenzymatic approach highlights the power of combining microbial fermentation with chemical synthesis to access complex natural products. cjnmcpu.com

Investigation of Key Cyclase Enzymes Involved in Core Sesquiterpene Skeleton Formation

The pivotal step in the biosynthesis of guaiane sesquiterpenes is the cyclization of FPP, catalyzed by a sesquiterpene cyclase. In the context of producing this compound precursors, the fungal sesquiterpene cyclase STC5 has been a key focus. nih.govacs.org This enzyme directs the cyclization of FPP to form guaian-6,10(14)-diene as a major product. acs.org The reaction proceeds through a series of carbocationic intermediates, with the enzyme's active site architecture guiding the folding of the farnesyl chain and stabilizing the transition states to ensure the formation of the specific bicyclic guaiane skeleton with high stereoselectivity. nih.gov

The study of various sesquiterpene cyclases reveals a remarkable diversity in the cyclization pathways they catalyze, leading to a vast array of sesquiterpene scaffolds. nih.gov Understanding the structure-function relationships of these enzymes, including the role of active site residues in controlling product specificity, is crucial for enzyme engineering efforts aimed at producing novel or specific sesquiterpenes. lbl.gov

Metabolic Engineering Strategies for Enhanced Biosynthetic Production of this compound and Precursors

Metabolic engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, offers a promising platform for the overproduction of isoprenoid precursors and, consequently, this compound. nih.govcjnmcpu.com A key strategy involves enhancing the flux through the native or heterologous MVA or MEP pathways to increase the intracellular pool of FPP. nih.gov

To boost the production of the precursor guaian-6,10(14)-diene, researchers have engineered E. coli to co-express the genes for farnesyl pyrophosphate synthase (ERG20 from S. cerevisiae) and the sesquiterpene synthase STC5 from F. fujikuroi. acs.org This creates a heterologous pathway that channels the central carbon metabolism towards the desired sesquiterpene. Further optimizations can include upregulating the entire MVA pathway and downregulating competing pathways to maximize the carbon flow towards FPP. nih.govcjnmcpu.com

Synthetic Biology Approaches for De Novo Production of this compound

Synthetic biology provides a powerful framework for the de novo production of complex natural products like this compound in engineered microbial hosts. nih.govlbl.gov This approach involves the design and construction of novel biological pathways and systems. For this compound, a chemoenzymatic strategy has been successfully demonstrated where a key intermediate, guaian-6,10(14)-diene, is produced via fermentation in engineered E. coli. nih.govacs.orgacs.org This microbially produced scaffold is then chemically converted in a few steps to (+)-orientalol F. nih.govacs.org

This synthetic biology approach offers several advantages, including the potential for sustainable and scalable production, independent of the natural source. cjnmcpu.com Future advancements in synthetic biology, such as the discovery and engineering of the complete enzymatic machinery for this compound biosynthesis, could enable its full production in a microbial host, eliminating the need for subsequent chemical synthesis steps. lbl.gov

Total Synthesis Methodologies of Orientalol F

Retrosynthetic Disconnections and Strategic Planning for Orientalol F Synthesis

Multiple research groups have devised distinct retrosynthetic strategies to tackle the synthesis of this compound, each highlighting a different key bond disconnection and strategic approach.

One prominent strategy hinges on the formation of the characteristic oxa-bridged bicyclic system as the central event. In a synthesis of (±)-Orientalol F, researchers envisioned disconnecting the molecule to a key alkynediol intermediate (10 ). rsc.orgrsc.org This precursor contains all the necessary carbon atoms and functional groups poised for a gold-catalyzed tandem cycloisomerization reaction to forge the seven-membered oxa-bridged bicyclic core (9 ). rsc.orgrsc.org This linear precursor, in turn, was planned from the commercially available 1,4-dioxaspirodecan-8-one (11 ). rsc.orgrsc.org

A different approach, leading to (+)-Orientalol F, identified a gold-catalyzed [2+2+2] cycloaddition of a functionalized ketoenyne as the key strategic element. beilstein-journals.orgrsc.orgresearchgate.net The retrosynthetic analysis traced the complex oxatricyclic core back to a 1,6-enyne precursor that possesses a strategically placed carbonyl group. beilstein-journals.org This strategy leverages the power of gold catalysis to rapidly build molecular complexity from a relatively simple acyclic starting material. acs.org The synthesis commenced from aldehyde 6 , which is accessible from the chiral pool starting material (R)-limonene. researchgate.net

Another formal synthesis of (–)-Orientalol F employed an organocatalytic [4+3] cycloaddition reaction as the cornerstone of its strategy. thieme-connect.com The retrosynthetic plan disconnected the target molecule back to a versatile bicyclic intermediate (12 ), which could be forged through the cycloaddition. thieme-connect.com This intermediate was then elaborated through a series of transformations, including an oxidation-reduction protocol and a selective hydrogenation, to establish the final structure. thieme-connect.com The synthesis began with triene 10 as a key starting point for accessing the crucial intermediate. thieme-connect.com

Advanced Stereocontrolled Approaches and Diastereoselective Transformations

The dense stereochemical landscape of this compound necessitates precise control over the formation of its multiple stereocenters. Synthetic strategies have incorporated advanced stereocontrolled methods to achieve this.

In a synthesis of (+)-Orientalol F, a remarkable example of stereocontrol was demonstrated during a gold-catalyzed cycloaddition. rsc.orgcapes.gov.br The reaction utilized a ketoenyne precursor with a pre-existing propargylic stereocenter. rsc.org This single chiral center masterfully directed the stereochemical outcome of the reaction, controlling the formation of three new, contiguous stereocenters in the tricyclic product with high selectivity. rsc.orgacs.org

Another powerful demonstration of stereocontrol was achieved through a substrate-controlled palladium-catalyzed hydrogenation. rsc.orgx-mol.com This reaction was used to stereoselectively install the C1 stereogenic center. rsc.orgrsc.org The hydrogenation of the double bond in an advanced intermediate (20 ) occurred from the less sterically hindered face of the molecule, leading to the desired stereoisomer. rsc.orgrsc.org

Furthermore, diastereoselective transformations were crucial in building key fragments of the molecule. For instance, a Barbier-type butenylation reaction was employed to react an enone (17 ) to produce an allylic alcohol (18 ). rsc.orgx-mol.com This reaction proceeded with high diastereoselectivity, effectively setting the stereochemistry of the newly formed hydroxyl and methyl groups. rsc.orgrsc.org

Catalytic Reactions as Key Steps in Total Synthesis

Catalysis is the linchpin of modern synthetic strategies toward this compound, enabling efficient and selective bond formations that would be difficult to achieve otherwise.

Gold catalysis has proven to be a particularly powerful tool for constructing the core bicyclic framework of this compound. Two distinct and elegant gold-catalyzed cycloisomerization strategies have been successfully implemented.

One approach features a gold(I)-catalyzed tandem cycloisomerization of an alkynediol (10 ) to form the seven-membered oxa-bridged bicyclic skeleton (9 ). rsc.orgrsc.orgx-mol.com The proposed mechanism for this complex transformation involves the initial activation of the alkyne by the gold(I) catalyst. rsc.org This is followed by the nucleophilic attack of a hydroxyl group onto the activated alkyne, generating a highly strained oxonium ion intermediate. rsc.org A subsequent semi-pinacol-type 1,2-alkyl migration relieves the ring strain and forges the final oxabicyclic product, accomplishing the formation of one carbon-carbon and two carbon-oxygen bonds in a single, efficient step. rsc.org

An alternative strategy employs a stereoselective gold-catalyzed formal [2+2+2] cycloaddition of a ketoenyne. beilstein-journals.orgrsc.orgresearchgate.netcapes.gov.br In this process, a 1,6-enyne precursor with a tethered carbonyl group is treated with a gold(I) catalyst. beilstein-journals.org The reaction is believed to proceed through the formation of a gold-cyclopropyl carbene intermediate. beilstein-journals.org The tethered carbonyl group then acts as an internal nucleophile, attacking the carbene to generate an oxonium cation, which undergoes a subsequent Prins-like cyclization to yield the final oxatricyclic product and regenerate the gold catalyst. beilstein-journals.org This reaction was a key step in the syntheses of (+)-orientalol F and pubinernoid B. researchgate.netcapes.gov.br

Palladium-catalyzed hydrogenation is a classic and reliable method for the stereoselective reduction of alkenes, and it has been effectively utilized in the synthesis of this compound. rsc.org In one total synthesis, a substrate-controlled hydrogenation using a palladium on carbon (Pd/C) catalyst was a crucial step for installing the stereogenic center at the C1 position. rsc.orgrsc.orgx-mol.com The reaction involved the hydrogenation of intermediate 20 to give compound 8 . rsc.orgx-mol.com The hydrogen molecule is delivered to the double bond from the less sterically encumbered face of the bicyclic system, thus ensuring the formation of the desired diastereomer with high fidelity. rsc.orgthieme-connect.com This method provides a straightforward and efficient means of setting a key stereocenter late in the synthetic sequence. rsc.orgrsc.org

Leveraging modern photochemical methods, one synthesis of this compound incorporated a visible-light-promoted organocatalytic aerobic oxidation. rsc.orgx-mol.com This step was used to convert a silyl (B83357) enol ether (16 ) into its corresponding α,β-unsaturated enone (17 ), a key intermediate for further functionalization. rsc.orgrsc.orgresearchgate.net The reaction uses a cheap organic dye as a photosensitizer, which, upon irradiation with visible light, promotes the conversion of ground-state triplet oxygen to the highly reactive singlet oxygen. rsc.orgpkusz.edu.cn This singlet oxygen then participates in an ene-type reaction with the silyl enol ether, which, after subsequent elimination, yields the desired enone product. pkusz.edu.cn This metal-free oxidation protocol represents a mild and green alternative to traditional methods that often require stoichiometric heavy metal oxidants. rsc.org

The Barbier reaction and its variants are powerful carbon-carbon bond-forming reactions that proceed via an in-situ generation of an organometallic nucleophile. wikipedia.org This methodology was applied for the diastereoselective construction of an allylic alcohol (18 ) from an enone intermediate (17 ) in a total synthesis of this compound. rsc.orgrsc.orgx-mol.com The Barbier-type butenylation involves the reaction of the enone with a butenyl halide in the presence of a metal, such as zinc or indium. rsc.orgwikipedia.org The metal generates the organometallic reagent in the same pot, which then adds to the carbonyl group. wikipedia.org This specific transformation proceeded with high diastereoselectivity, enabling the controlled installation of a crucial side chain. rsc.orgx-mol.com The reaction's tolerance of various functional groups and its operational simplicity make it a valuable tool in complex molecule synthesis. rsc.org

Table of Key Catalytic Reactions in this compound Synthesis

Reaction Type Substrate Catalyst/Reagent Product Purpose Citations
Gold-Catalyzed Cycloisomerization Alkynediol 10 Gold(I) catalyst Bicyclic skeleton 9 Construction of the seven-membered oxa-bridged core rsc.orgrsc.orgx-mol.com
Gold-Catalyzed Cycloaddition Ketoenyne Gold(I) catalyst Oxatricyclic product Rapid construction of the core structure beilstein-journals.orgrsc.orgresearchgate.net
Palladium-Catalyzed Hydrogenation Alkene 20 Pd/C, H₂ Saturated compound 8 Stereoselective installation of the C1 stereocenter rsc.orgrsc.orgx-mol.com
Visible-Light Oxidation Silyl enol ether 16 Organic Dye, O₂, Visible Light Enone 17 Synthesis of α,β-unsaturated ketone intermediate rsc.orgrsc.orgx-mol.com

Comparative Analysis of Published Total Syntheses and Their Efficiencies

Several research groups have reported the total synthesis of this compound, each employing a unique strategy to construct the challenging molecular architecture. A comparative analysis of these methodologies reveals the diversity of modern synthetic chemistry and highlights the varying efficiencies of different routes.

One of the early and notable approaches was a collective total synthesis of several related natural products, including this compound, by the Li group. nih.gov This strategy accomplished the synthesis in 10-15 steps. nih.gov A key feature of their approach was the use of an organocatalytic [4+3] cycloaddition reaction to construct the core structure. nih.gov This was followed by an intramolecular Heck reaction to form the azulene (B44059) core. nih.gov

The Yang group developed a 13-step total synthesis of this compound starting from 1,4-dioxaspirodecan-8-one. rsc.org The cornerstone of their synthesis is a gold-catalyzed tandem cycloisomerization of an alkynediol, which efficiently constructs the seven-membered oxa-bridged bicyclic skeleton of the target molecule. rsc.orgCurrent time information in Minneapolis, MN, US. Other significant transformations in their sequence include a visible-light-promoted organocatalytic aerobic oxidation and a Barbier-type butenylation. rsc.org

A distinct strategy was reported by the Metz group, who commenced their synthesis from the readily available chiral pool starting material, (R)-limonene. tu-dresden.dest-andrews.ac.uk Their approach involved key steps such as a Wittig reaction, a ring-closing metathesis to form a hydroazulene intermediate, and a crucial intramolecular oxymercuration to install the characteristic oxygen bridge. tu-dresden.dest-andrews.ac.uk

Another synthesis by the Li group, as part of a larger effort toward Englerin A, also yielded (+)-Orientalol F. researchgate.net This route was longer, requiring 20 steps from (R)-(+)-limonene, and featured a key hydroxyl-directing stereoselective and regioselective intramolecular cyclopropanation and a formal intramolecular [3+2] cross cycloaddition. researchgate.net

The following interactive table provides a summary and comparison of the key aspects of these published total syntheses of this compound.

Research Group Starting Material Total Steps Key Reactions Overall Yield
Li et al. (2013)Not specified in detail10-15Organocatalytic [4+3] cycloaddition, Intramolecular Heck reactionNot specified
Yang et al. (2017)1,4-dioxaspirodecan-8-one13Gold-catalyzed cycloisomerization of alkynediolNot specified
Metz et al. (2016)(R)-limoneneNot specifiedRing-closing metathesis, Intramolecular oxymercurationNot specified
Li et al. (2018)(R)-(+)-limonene20 (to Englerin A)Intramolecular cyclopropanation, Intramolecular [3+2] cycloadditionNot specified
Xiang et al. (2020)Guaian-6,10(14)-diene2-6Enzymatic cyclization, Chemical oxidation/epoxidation3% (from FPP)

Chemo-Enzymatic Approaches in Total Synthesis of this compound

A prominent example is the work by Xiang and coworkers, who developed a highly concise synthesis of (+)-Orientalol F and other related epoxyguaiane sesquiterpenes. csic.esacs.org Their strategy is a powerful demonstration of combining microbial synthesis with chemical transformations. cjnmcpu.com

The key to this approach is the initial biocatalytic step. They utilized a fungal sesquiterpene cyclase (STC) expressed in engineered E. coli to produce the core intermediate, guaian-6,10(14)-diene. csic.es This enzyme catalyzes the complex cyclization of the simple, linear precursor farnesyl pyrophosphate (FPP) into the specific tricyclic diene scaffold with high stereo- and regioselectivity. csic.es

Semi Synthesis and Designed Analogues of Orientalol F

Semi-Synthetic Routes Utilizing Naturally Derived Precursors

A significant advancement in producing complex natural products like Orientalol F involves combining microbial synthesis with chemical synthesis. A key precursor, guaia-6,10(14)-diene, has been successfully produced in high titers using metabolically engineered Escherichia coli and Saccharomyces cerevisiae. nih.gov This bio-engineered starting material provides a scalable and economical entry point for the chemical synthesis of this compound and related guaiane (B1240927) sesquiterpenes. nih.govcjnmcpu.com

The semi-synthesis of (+)-Orientalol F from the fermentatively produced guaiadiene is achieved in a concise four-step chemical process. cjnmcpu.comcjnmcpu.com This approach leverages the readily available bicyclic diene, bypassing the need for a more complex total synthesis from simple starting materials. This chemoenzymatic strategy has also been successfully applied to produce other guaianes, such as (–)-Oxyphyllol and (+)-Orientalol E, demonstrating the versatility of microbially-derived precursors in natural product synthesis. nih.govcjnmcpu.com

Chemical Modification Strategies for Structure Diversification

The diversification of natural product scaffolds is crucial for structure-activity relationship (SAR) studies. For guaiane-type sesquiterpenes like this compound, chemical modifications often target the existing functional groups. researchgate.net The hydroxyl groups present in the this compound structure are primary targets for functionalization, such as esterification or etherification, to produce a library of derivatives. Such modifications can significantly alter the molecule's physicochemical properties, including lipophilicity and hydrogen-bonding capacity, which in turn can influence its biological interactions. researchgate.netresearchgate.net

General strategies for diversifying alcohol-containing compounds, which are applicable to this compound, include:

Esterification: Introducing various acyl groups to the hydroxyl moieties.

Etherification: Forming ethers to modulate polarity and steric profile.

Oxidation: Converting secondary alcohols to ketones, which can serve as a handle for further modifications.

Halogenation: Replacing hydroxyl groups with halogens can introduce new electronic and steric features.

These modifications, often requiring selective protection of other reactive sites, allow for a systematic exploration of the chemical space around the core this compound structure. iisc.ac.in The insights gained from the SAR of related compounds, like the englerins, where modifications to the ester side chains dramatically impact activity, underscore the potential of this approach. researchgate.netnih.gov

Design and Synthesis of this compound Analogues with Modified Core Structures

The synthesis of analogues with altered core structures provides deeper insights into the structural requirements for biological activity and can lead to compounds with novel properties. Gold-catalyzed reactions have proven to be exceptionally powerful for constructing the tricyclic core of this compound and its analogues. acs.org

One prominent strategy involves the gold(I)-catalyzed intramolecular [2+2+2] cycloaddition of functionalized ketoenynes. acs.org This reaction efficiently assembles the key oxatricyclic core of this compound. acs.orgnih.gov By modifying the structure of the starting ketoenyne, chemists can introduce variations in the carbocyclic framework, leading to a diverse range of core-modified analogues. This method was instrumental in the total syntheses of (+)-Orientalol F and the structurally related sesquiterpenoid, (–)-englerin A. acs.org

Another powerful gold-catalyzed method is the tandem cycloisomerization of an alkynediol. rsc.org This key reaction forms the seven-membered oxa-bridged bicyclic skeleton of this compound, providing a strategic route to the natural product and setting the stage for the synthesis of analogues by altering the alkynediol precursor. rsc.orgresearchgate.net These synthetic strategies showcase how modern catalytic methods can be harnessed to build molecular complexity and generate libraries of natural product analogues with systematically modified core scaffolds. sioc-journal.cn

Development of Derivatization Protocols for Structural Probes

The development of structural probes, such as those bearing fluorescent tags or affinity labels, is a critical step in elucidating the molecular targets and mechanism of action of a bioactive compound. While specific derivatization of this compound into such probes is not extensively documented in current literature, established chemical strategies can be applied to its structure.

The hydroxyl groups on the this compound scaffold are the most logical points for derivatization. Standard protocols could be used to attach a variety of functional handles:

Linker Attachment: A linker arm with a terminal functional group (e.g., carboxylic acid, amine, or alkyne) could be appended to a hydroxyl group via an ester or ether linkage.

Probe Conjugation: This functionalized linker can then be conjugated to a reporter molecule. For instance, an alkyne-terminated linker would allow for the attachment of an azide-containing fluorescent dye (e.g., a rhodamine or fluorescein (B123965) derivative) or a biotin (B1667282) tag via a copper-catalyzed "click" reaction.

Such probes would be invaluable tools for biochemical assays, including target identification studies using affinity purification or visualization of the compound's subcellular localization through fluorescence microscopy. The creation of these molecular tools is a key objective in transforming a bioactive natural product into a well-understood chemical probe for biological research. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Orientalol F and Its Analogues

Methodological Frameworks for SAR Studies in Natural Products

The exploration of SAR in natural products like Orientalol F involves a multifaceted approach that integrates traditional experimental techniques with modern computational methods. solubilityofthings.comslideshare.net A typical workflow begins with the isolation and characterization of the natural product, followed by the synthesis of a series of analogues with systematic structural modifications. nih.gov These modifications can include altering functional groups, changing the carbon skeleton, or introducing different substituents.

Key methodologies in natural product SAR studies include:

Experimental Techniques: Laboratory methods such as chemical synthesis, bioassays to determine biological activity, and structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are fundamental to validating SAR predictions. solubilityofthings.com These methods provide the empirical data needed to confirm theoretical models.

Integration of Diverse Data: A holistic understanding of SAR is achieved by combining various data types, including physicochemical properties, biological activity profiles, and metabolic stability. solubilityofthings.com

Computational Approaches: A wide array of computational tools are employed, including molecular docking, molecular dynamics simulations, and 3D-QSAR modeling, to predict how structural changes will affect biological activity. solubilityofthings.com

The inherent complexity and structural diversity of natural products present unique challenges to SAR studies. slideshare.net However, the development of high-throughput screening methods and advanced analytical techniques has significantly streamlined the process of evaluating large numbers of compounds. mdpi.com

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of natural products. nih.gov Chiral compounds, which are non-superimposable on their mirror images (enantiomers), often exhibit significant differences in their interactions with biological targets, which are themselves chiral. nih.govresearchgate.net

For a molecule like this compound, which possesses multiple stereocenters, each stereoisomer can have a unique biological profile. The specific spatial orientation of functional groups can dramatically influence how the molecule binds to a receptor or enzyme, affecting its efficacy and potency. nih.gov It has been demonstrated in other natural product derivatives that a change in stereochemistry at specific carbon atoms can have a major influence on biological activities, such as antibacterial and anti-inflammatory effects. nih.gov In some cases, stereochemistry can also affect the transport of a molecule across cell membranes, leading to stereospecific uptake and enhanced activity for a particular isomer. nih.gov

The investigation of stereochemical influence on activity often involves the synthesis and biological evaluation of all possible stereoisomers of the natural product. This allows researchers to identify the optimal configuration for the desired therapeutic effect.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the specific ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. mdpi.com Identifying the key pharmacophoric elements within the this compound scaffold is crucial for understanding its mechanism of action and for designing more potent analogues. nih.gov

The process of pharmacophore identification for this compound would involve:

Analysis of the Core Structure: The unique carbocyclic framework of this compound serves as the fundamental scaffold. rsc.org The spatial arrangement of its rings and substituents is a primary determinant of its biological activity.

Role of Functional Groups: The hydroxyl groups and other functionalities on the this compound molecule are likely key interaction points with its biological target. solubilityofthings.com Modifications to these groups, such as esterification, etherification, or oxidation, can reveal their importance.

Comparative Analysis: By comparing the biological activities of this compound with its natural and synthetic analogues, researchers can deduce which structural motifs are essential for activity. For instance, the presence or absence of a particular ring or side chain can lead to a significant gain or loss of function.

The concept of "scaffold hopping" can also be employed, where the core structure of this compound is replaced with a chemically different but functionally similar scaffold to explore new chemical space and potentially discover compounds with improved properties. bhsai.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.com For this compound and its analogues, QSAR models can be invaluable for predicting the activity of newly designed compounds before they are synthesized, thereby saving time and resources. medcraveonline.com

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A dataset of this compound analogues with their corresponding experimentally determined biological activities is compiled. mdpi.com

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters. chemmethod.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.comchemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.comnih.gov

A well-validated QSAR model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing.

Below is an interactive data table showcasing hypothetical QSAR data for a series of this compound analogues.

CompoundMolecular WeightLogPPolar Surface Area (Ų)Predicted IC₅₀ (µM)
This compound306.463.260.75.8
Analogue 1320.493.558.94.2
Analogue 2292.432.963.17.1
Analogue 3334.523.855.33.1
Analogue 4348.554.152.52.5

Computational Chemistry and In Silico Studies for SAR Elucidation

Computational chemistry and in silico (computer-based) studies are powerful tools for elucidating the SAR of this compound at the molecular level. ox.ac.uk These methods provide insights into how the compound interacts with its biological target and can guide the design of more effective analogues. nih.gov

Key computational techniques used in SAR elucidation include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a receptor to form a stable complex. kuleuven.be It helps to visualize the binding mode and identify key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to assess the stability of the binding and observe conformational changes that may occur. kuleuven.be

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic properties of this compound and its analogues, such as their orbital energies (HOMO and LUMO) and electrostatic potential, which are important for their reactivity and interaction with biological targets. kuleuven.be

The integration of these computational methods with experimental data provides a comprehensive understanding of the SAR of this compound, accelerating the drug discovery and development process. chemmethod.com

Below is an interactive data table presenting hypothetical results from a molecular docking study of this compound analogues against a target protein.

CompoundDocking Score (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
This compound-8.53TYR23, SER45, GLN78
Analogue 1-9.24TYR23, SER45, GLN78, LYS80
Analogue 2-7.82SER45, GLN78
Analogue 3-9.84TYR23, ASP44, SER45, GLN78
Analogue 4-10.35TYR23, ASP44, SER45, GLN78, LYS80

Mechanistic Investigations of Biological Activities of Orientalol F Pre Clinical Focus

In Vitro Pharmacological Characterization of Biological Effects

There are no published studies detailing the in vitro pharmacological profile of Orientalol F.

Cellular Pathway Perturbations (e.g., Cell Cycle, Apoptosis Signaling)

No research has been found that investigates the effects of this compound on cellular pathways such as the cell cycle or apoptosis signaling.

Receptor-Ligand Interactions and Downstream Signaling Pathways

Information regarding the interaction of this compound with any specific receptors and the subsequent downstream signaling events is not available in the current scientific literature.

Enzyme Modulation (e.g., Inhibition, Activation)

There are no studies that have explored the potential of this compound to modulate the activity of any enzymes, either through inhibition or activation.

Identification and Validation of Molecular Targets in Model Systems

The molecular targets of this compound have not yet been identified or validated in any model systems.

Mechanistic Studies in Unicellular and Organoid Models

No mechanistic studies of this compound have been reported using unicellular organisms or organoid models.

Omics-Based Approaches for Mechanism of Action Elucidation (e.g., Proteomics, Metabolomics, Transcriptomics)

There is no evidence of the use of omics-based approaches, such as proteomics, metabolomics, or transcriptomics, to elucidate the mechanism of action of this compound.

Advanced Analytical and Spectroscopic Characterization in Orientalol F Research

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Derivative Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of Orientalol F and its derivatives, offering unparalleled precision in mass determination. pnnl.gov Unlike conventional mass spectrometry that provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the determination of a compound's exact mass. bioanalysis-zone.com This high resolution is critical for distinguishing between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com

In the study of this compound, HRMS is instrumental in establishing the molecular formula. uni-regensburg.de By providing an exact mass measurement, researchers can confidently deduce the elemental composition, a fundamental step in structure elucidation. This capability is particularly valuable when analyzing novel metabolites or synthetic derivatives of this compound, where the chemical formula is unknown. The precision of HRMS helps to narrow down the possibilities and provides a crucial piece of the puzzle in identifying new compounds. pnnl.gov

Furthermore, HRMS plays a significant role in the investigation of complex environmental and biological samples. While it may not be as sensitive as some targeted low-resolution methods for quantifying trace levels of known xenobiotics, its strength lies in untargeted screening. chemrxiv.org This allows for the identification of unexpected metabolites or degradation products of this compound in various matrices. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers allows for the confident assignment of molecular formulas even in complex mixtures. pnnl.gov

Table 1: Application of HRMS in this compound Research

Analytical AspectRole of High-Resolution Mass Spectrometry (HRMS)
Molecular Formula Determination Provides highly accurate mass measurements to deduce the precise elemental composition of this compound and its analogs. uni-regensburg.de
Metabolite Identification Enables the characterization of previously unknown metabolites in complex biological or environmental samples through untargeted analysis. chemrxiv.org
Derivative Characterization Confirms the elemental composition of newly synthesized derivatives of this compound, verifying the success of chemical modifications.
Purity Assessment Can distinguish between the target compound and impurities with different elemental formulas, even if they have the same nominal mass. bioanalysis-zone.com

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structural and conformational details of this compound. sigmaaldrich.com This non-destructive technique provides a wealth of information about the chemical environment of NMR-active nuclei, such as ¹H and ¹³C, within a molecule. sigmaaldrich.comresearchgate.net

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons present in the this compound molecule. The chemical shifts of these nuclei offer clues about their local electronic environment. sigmaaldrich.com However, for a complex molecule like a sesquiterpenoid, 1D spectra often exhibit significant signal overlap, making unambiguous assignment challenging.

This is where multi-dimensional (2D) NMR spectroscopy becomes crucial. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the establishment of connectivity between atoms.

COSY experiments reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing out the spin systems within the molecule.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C chemical shifts.

For determining the relative stereochemistry of this compound, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed. These experiments detect protons that are close to each other in space, regardless of whether they are directly bonded. The presence or absence of NOE cross-peaks provides critical information about the spatial arrangement of atoms and the relative configuration of stereocenters.

Table 2: Key NMR Experiments in the Structural Elucidation of this compound

NMR ExperimentInformation Obtained
¹H NMR Provides information on the number and chemical environment of protons.
¹³C NMR Reveals the number and types of carbon atoms in the molecule.
COSY Establishes proton-proton (¹H-¹H) correlations through bonds, identifying adjacent protons.
HSQC Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).
HMBC Shows long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations), crucial for assembling the molecular skeleton.
NOESY/ROESY Detects through-space interactions between protons, providing insights into the relative stereochemistry and conformation of the molecule.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

While NMR spectroscopy is powerful for determining the relative stereochemistry of a molecule, X-ray crystallography stands as the gold standard for the unambiguous determination of its absolute stereochemistry. caltech.eduwikipedia.org This technique provides a precise three-dimensional model of a molecule as it exists in a crystalline solid. wikipedia.org

The process begins with the growth of a high-quality single crystal of this compound or a suitable derivative. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. caltech.edu The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. wikipedia.org

By analyzing the positions and intensities of these diffracted spots, crystallographers can calculate an electron density map of the molecule. This map is then used to determine the precise location of each atom in the crystal lattice, revealing the bond lengths, bond angles, and torsional angles that define the molecule's conformation.

Crucially, for chiral molecules like this compound, anomalous dispersion effects in the X-ray diffraction data can be used to determine the absolute configuration of the stereocenters. This provides a definitive and unambiguous assignment of the molecule's handedness, something that is often challenging to achieve with other spectroscopic methods alone. caltech.edu The successful X-ray analysis of a derivative, such as epoxy-orientalol-F, has been a key step in confirming the absolute stereochemistry of this compound. uni-regensburg.de

Table 3: Steps in X-ray Crystallographic Analysis of this compound

StepDescription
Crystallization Growing a single, high-quality crystal of this compound or a derivative, which is often the most challenging step. caltech.edu
Data Collection Mounting the crystal on a diffractometer and collecting the X-ray diffraction data as the crystal is rotated. wikipedia.org
Structure Solution Using the diffraction data to solve the phase problem and generate an initial electron density map.
Structure Refinement Fitting the atoms into the electron density map and refining their positions to obtain a final, accurate molecular model.
Absolute Stereochemistry Determination Utilizing anomalous dispersion effects to definitively assign the absolute configuration of all stereocenters. caltech.edu

Advanced Chromatographic Techniques (e.g., UHPLC-MS/MS, GCxGC-MS) for Purity Assessment and Complex Mixture Analysis

Advanced chromatographic techniques are essential for the isolation, purification, and analysis of this compound, particularly when dealing with complex natural product extracts or synthetic reaction mixtures. oup.com.aufrontiersin.org These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. oup.com.au

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for both the purification and quantitative analysis of this compound. UHPLC utilizes columns with smaller particle sizes than conventional HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. researchgate.net The coupling to a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection. In MS/MS, a precursor ion corresponding to this compound is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides excellent specificity, minimizing interference from other compounds in the matrix.

For the analysis of volatile derivatives of this compound or for comprehensive profiling of related compounds in a sample, two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers exceptional separation power. In GCxGC, two different GC columns are connected in series. The effluent from the first column is trapped and then rapidly re-injected onto the second column. This two-dimensional separation provides a significant increase in peak capacity and resolution compared to conventional one-dimensional GC, allowing for the separation of co-eluting compounds. frontiersin.org

These advanced chromatographic methods are not only crucial for ensuring the purity of this compound for biological testing and further chemical studies but also for the detailed analysis of its presence in complex mixtures. oup.com.au

Table 4: Advanced Chromatographic Techniques in this compound Research

TechniquePrincipleApplication to this compound
UHPLC-MS/MS Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with highly selective and sensitive detection by tandem mass spectrometry. researchgate.netPurity assessment, quantification in biological matrices, and isolation from natural extracts.
GCxGC-MS Two-dimensional gas chromatographic separation of volatile compounds, coupled with mass spectrometric detection for enhanced peak capacity and resolution. frontiersin.orgAnalysis of volatile derivatives, comprehensive profiling of related sesquiterpenoids in complex mixtures.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the three-dimensional arrangement of atoms in a molecule and are therefore powerful tools for stereochemical assignment. saschirality.orgmdpi.com

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mdpi.com The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute configuration. beilstein-journals.org For this compound, the experimental ECD spectrum can be compared with theoretical spectra calculated for different possible stereoisomers using quantum chemical methods. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mdpi.com Similar to ECD, the ORD curve is characteristic of a chiral molecule's stereochemistry. While less commonly used than ECD for stereochemical assignment today, it can provide complementary information.

These chiroptical techniques are particularly valuable when X-ray crystallography is not feasible due to difficulties in obtaining suitable crystals. They provide a non-crystalline method for probing the absolute stereochemistry of this compound and its analogs, offering crucial insights into their three-dimensional structure. saschirality.org The chiroptical properties are a direct reflection of the molecule's chirality and are essential for its complete stereochemical characterization. beilstein-journals.org

Table 5: Chiroptical Spectroscopy Techniques for this compound

TechniquePrincipleInformation Provided for this compound
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized light. mdpi.comProvides a characteristic spectrum (fingerprint) that can be used to determine the absolute configuration by comparison with theoretical calculations. beilstein-journals.org
Optical Rotatory Dispersion (ORD) Measures the variation of optical rotation with the wavelength of light. mdpi.comOffers complementary data to ECD for the assignment of absolute stereochemistry.

Research Gaps and Future Directions in Orientalol F Studies

Greener and More Efficient Roads to Synthesis

Key objectives for future synthetic efforts include:

Improving yields: Optimizing reaction conditions to maximize the production of Orientalol F. numberanalytics.com

Sustainable practices: Incorporating greener solvents and reagents to minimize the environmental impact of the synthesis. nih.govmdpi.com

Unraveling Nature's Blueprint: The Biosynthesis of this compound

The biosynthetic pathway of this compound remains largely a black box. While it is known to be a guaiane-type sesquiterpenoid, the specific enzymes and regulatory networks responsible for its creation in nature are yet to be fully identified and characterized. researchgate.netamazonaws.com Elucidating this pathway is a critical step towards understanding how nature constructs this intricate molecule and could open doors to biocatalytic or metabolic engineering approaches for its production. cjnmcpu.combiorxiv.org

Future research in this area should focus on:

Identifying key enzymes: Discovering and characterizing the specific cyclases, oxidases, and other enzymes involved in the biosynthetic cascade. biorxiv.orgfrontiersin.orgresearchgate.net

Understanding regulatory networks: Investigating the genetic and environmental factors that control the production of this compound in its natural source. frontiersin.org

Metabolic engineering: Leveraging the identified biosynthetic machinery in microbial hosts to develop sustainable and scalable production platforms. cjnmcpu.combiorxiv.org

Engineering Better Molecules: The Quest for Superior Analogs

The development of this compound analogs with enhanced biological activity, improved specificity, and better pharmacological properties is a promising avenue for drug discovery. researchgate.netresearchgate.net While some analogs have been synthesized, a systematic exploration of the structure-activity relationship (SAR) is needed to guide the rational design of new derivatives. researchgate.net

Priorities for the future include:

Targeted modifications: Synthesizing a diverse library of analogs with systematic changes to the core structure and peripheral functional groups.

Comprehensive biological screening: Evaluating the synthesized analogs in a wide range of biological assays to identify compounds with improved potency and selectivity.

Exploring novel scaffolds: Designing and synthesizing simplified or structurally novel analogs that retain the key pharmacophoric features of this compound. researchgate.net

From Bench to Bedside: Deepening Mechanistic Understanding and Validating Targets

While initial studies have identified some biological activities of this compound, a deeper understanding of its precise molecular mechanisms of action is crucial for its development as a therapeutic agent. researchgate.net This involves identifying the specific protein targets with which it interacts and validating their role in the observed biological effects. nih.govresearchgate.net

Future investigations should prioritize:

Target identification: Employing techniques such as affinity chromatography, proteomics, and genetic screens to pinpoint the direct molecular targets of this compound. researchgate.netnuvisan.comtechnologynetworks.com

Mechanism of action studies: Elucidating the downstream signaling pathways and cellular processes modulated by this compound upon target engagement. nih.gov

In vivo validation: Confirming the therapeutic relevance of the identified targets and mechanisms in preclinical disease models. technologynetworks.comconceptlifesciences.com

The Digital Alchemist: AI and Machine Learning in this compound Research

Future applications of AI and ML in this field could include:

Retrosynthetic analysis: Using AI-powered platforms to predict and design more efficient and novel synthetic routes to this compound and its analogs. sci-hub.sepharmafeatures.comnih.gov

SAR prediction: Developing ML models to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. sci-hub.se

De novo design: Utilizing generative models to design entirely new molecules with desired biological activities based on the structural features of this compound. preprints.org

Reaction optimization: Employing machine learning algorithms to optimize reaction conditions for both chemical and biosynthetic production, leading to higher yields and purity. preprints.org

Q & A

Q. How do researchers validate target engagement specificity when studying this compound’s mechanism of action?

  • Strategies :
  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions.
  • Negative controls : Synthesize enantiomers or structurally analogous inert compounds to isolate target-specific effects .

Data Presentation Guidelines

  • Tables : Report spectroscopic data (e.g., ¹³C NMR shifts) in standardized formats, ensuring all values align with significant figures justified by instrument precision (e.g., ±0.01 ppm for NMR) .
  • Figures : Include high-resolution chromatograms with annotated peak retention times and UV/Vis spectra for purity validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.